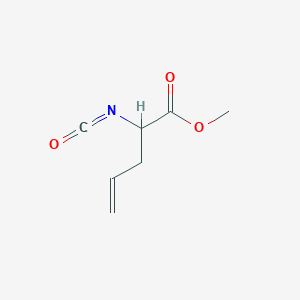

Methyl 2-isocyanato-4-pentenoate

Description

Methyl 2-isocyanato-4-pentenoate (C₇H₉NO₃) is a multifunctional organic compound featuring a methyl ester, an isocyanate group (-NCO), and an unsaturated alkene moiety. This unique combination of reactive groups makes it valuable in synthetic chemistry, particularly for crosslinking polymers, forming urethane linkages, or participating in cycloaddition reactions. However, its moisture sensitivity and reactivity necessitate careful handling under anhydrous conditions.

Properties

Molecular Formula |

C7H9NO3 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

methyl 2-isocyanatopent-4-enoate |

InChI |

InChI=1S/C7H9NO3/c1-3-4-6(8-5-9)7(10)11-2/h3,6H,1,4H2,2H3 |

InChI Key |

BIYPFLINERFAAZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC=C)N=C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis of Methyl 2-isocyanato-4-pentenoate relative to compounds with overlapping functional groups or structural motifs, supported by data from diverse sources.

2.1. Functional Group Analysis

- This compound: Combines a methyl ester (-COOCH₃), isocyanate (-NCO), and a conjugated alkene. The isocyanate group enables nucleophilic reactions (e.g., with amines), while the alkene allows for Diels-Alder or polymerization reactions.

- Methyl salicylate (): Contains a methyl ester and phenolic -OH group. Lacking an isocyanate, it is chemically stable and used in fragrances or pharmaceuticals .

- Methyl 2-(2-chloroacetamido)-4-methylpentanoate (): Features a methyl ester and chloroacetamide group. The chloro substituent enhances hydrolytic instability compared to unsubstituted esters .

2.2. Physical and Chemical Properties

The table below synthesizes inferred or literature-derived properties:

*Estimated based on methyl esters of similar chain lengths .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.